molecular formula C11H10BrN3O4 B1316650 Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate CAS No. 132272-73-2

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1316650
CAS No.: 132272-73-2
M. Wt: 328.12 g/mol
InChI Key: LGAZXCGDXQOPRK-UHFFFAOYSA-N
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Description

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom, a nitro group, and an ethyl ester functional group. It is commonly used in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. One efficient method is the NaOH-promoted cycloisomerization, which occurs under ambient, aqueous, and metal-free conditions . This method provides a high yield and is considered environmentally friendly.

Industrial Production Methods

Industrial production of this compound often involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This process is followed by functionalization through metal-catalyzed coupling reactions, such as those involving copper, iron, gold, ruthenium, or palladium catalysts . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Mechanism of Action

The mechanism of action of Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, leading to cytotoxic effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 3-Bromo-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 3-Bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both a bromine atom and a nitro group, which confer distinct reactivity and biological activity. The combination of these functional groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O4/c1-3-19-11(16)7-9(12)14-5-4-6(2)8(15(17)18)10(14)13-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAZXCGDXQOPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC(=C(C2=N1)[N+](=O)[O-])C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563689
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132272-73-2
Record name Ethyl 3-bromo-7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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